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Compound of Interest

Compound Name: Me-Tet-PEG4-Maleimide

Cat. No.: B15137933 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the creation of fluorescent

probes using the heterobifunctional linker, Methyl-Tetrazine-PEG4-Maleimide (Me-Tet-PEG4-
Maleimide). This linker enables a two-step labeling strategy, combining the thiol-reactive

chemistry of maleimides with the bioorthogonal reactivity of tetrazines, offering precise control

over the labeling process.

Introduction
Me-Tet-PEG4-Maleimide is a versatile crosslinker that facilitates the covalent attachment of a

fluorescent dye to a biomolecule of interest, such as an antibody or a peptide. The linker

consists of three key components:

Methyl-Tetrazine (Me-Tet): A highly reactive diene that participates in an inverse-electron-

demand Diels-Alder (iEDDA) cycloaddition with a strained alkene, typically a trans-

cyclooctene (TCO). This "click chemistry" reaction is bioorthogonal, meaning it occurs rapidly

and specifically within a biological environment without interfering with native biochemical

processes.[1][2][3]

Polyethylene Glycol (PEG4): A short, hydrophilic PEG spacer that enhances the solubility of

the linker and the resulting conjugate in aqueous buffers, reduces aggregation, and can

minimize non-specific binding.[4]
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Maleimide: A thiol-reactive functional group that forms a stable covalent thioether bond with

the sulfhydryl group of a cysteine residue present in a protein or peptide.[5][6]

This two-step labeling approach offers significant advantages. First, the biomolecule is modified

with the Me-Tet-PEG4-Maleimide linker. In the second step, a fluorescent dye functionalized

with a TCO group is introduced, which then specifically reacts with the tetrazine-modified

biomolecule. This strategy is particularly useful when direct labeling of the biomolecule with a

fluorescent dye might compromise its biological activity.

Data Presentation
Table 1: Thiol-Maleimide Conjugation Efficiency
The efficiency of the maleimide-thiol conjugation is influenced by factors such as the molar ratio

of the reactants, pH, and reaction time. The following table provides representative conjugation

efficiencies for maleimide-functionalized linkers with different biomolecules.

Biomolecul
e

Maleimide:T
hiol Molar
Ratio

pH
Reaction
Time

Conjugatio
n Efficiency
(%)

Reference

cRGDfK

Peptide
2:1 7.0 30 min 84 ± 4 [7][8][9]

11A4

Nanobody
5:1 7.4 2 h 58 ± 12 [7][8][9]

Trastuzumab 15:1 7.4 1 h
~60 (DAR

~3.6)
[10]

Note: Data presented is for maleimide-PEG-PLGA nanoparticles and a different maleimide

linker with Trastuzumab, but is representative of typical maleimide conjugation efficiencies.

Table 2: Photophysical Properties of Tetrazine-
Fluorophore Conjugates
The fluorescence properties of the final probe are determined by the chosen fluorophore. The

tetrazine moiety can quench the fluorescence of some dyes, which is then restored upon
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reaction with the TCO group, making these "turn-on" probes.[11][12]

Fluoroph
ore

Excitatio
n Max
(nm)

Emission
Max (nm)

Quantum
Yield (Φ)
(off)

Quantum
Yield (Φ)
(on)

Fold
Enhance
ment

Referenc
e

SFTz02 415 505 0.002
>0.2

(estimated)
>1000 [13]

o-TzR 565 585 0.003 0.285 95 [14]

o-TzSiR 645 665 0.007 0.315 45 [14]

Note: "off" refers to the tetrazine-dye conjugate before reaction with TCO, and "on" refers to the

product after reaction. Data is for different tetrazine-dye conjugates and serves as a

representative example.

Table 3: Stability of Maleimide-Thiol Conjugates
The stability of the thioether bond formed between the maleimide and the cysteine residue is

crucial for the integrity of the fluorescent probe. The linkage can be susceptible to retro-Michael

addition, especially in the presence of other thiols like glutathione. However, the stability is

generally sufficient for many biological applications.

Conjugate Condition Time
Remaining
Conjugate (%)

Reference

A12 Hb-

maleimide-PEG
PBS, 37°C 7 days >95 [15]

A12 Hb-

maleimide-PEG

1 mM GSH,

37°C
7 days <70 [15]

J2898A-SMCC-

DM1
Rat Plasma 7 days ~80 [16]

Note: Data is for different maleimide-PEG conjugates and provides an indication of the general

stability.
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Experimental Protocols
Protocol 1: Labeling of a Thiol-Containing Protein (e.g.,
Antibody) with Me-Tet-PEG4-Maleimide
This protocol describes the first step of labeling a protein with available cysteine residues with

the Me-Tet-PEG4-Maleimide linker.

Materials:

Protein (e.g., antibody) with free thiol groups (concentration: 1-10 mg/mL)

Me-Tet-PEG4-Maleimide

Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

Phosphate-Buffered Saline (PBS), pH 7.2-7.4, degassed

Tris(2-carboxyethyl)phosphine (TCEP) solution (optional, for disulfide bond reduction)

Spin desalting columns or other means of purification (e.g., dialysis, HPLC)

Procedure:

Protein Preparation:

Dissolve the protein in degassed PBS buffer to a final concentration of 1-10 mg/mL.[5][6]

(Optional) If the protein's cysteine residues are involved in disulfide bonds, reduction is

necessary. Add a 10-20 fold molar excess of TCEP to the protein solution. Incubate for 30

minutes at room temperature.[17] Note: If DTT is used as a reducing agent, it must be

removed before adding the maleimide linker, as it will compete for the reaction.

Linker Preparation:

Prepare a 10 mM stock solution of Me-Tet-PEG4-Maleimide in anhydrous DMSO or DMF

immediately before use.
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Conjugation Reaction:

Add a 10-20 fold molar excess of the Me-Tet-PEG4-Maleimide stock solution to the

protein solution.[6] The optimal molar ratio should be determined empirically for each

specific protein.

Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C,

protected from light.

Purification:

Remove the excess, unreacted Me-Tet-PEG4-Maleimide using a spin desalting column,

dialysis, or size-exclusion chromatography (SEC).

Characterization:

Determine the concentration of the labeled protein using a protein assay (e.g., BCA) or by

measuring the absorbance at 280 nm.

The degree of labeling (DOL), i.e., the number of linker molecules per protein, can be

determined using mass spectrometry.

Protocol 2: Fluorescent Labeling of Tetrazine-Modified
Protein with a TCO-Dye
This protocol describes the second, bioorthogonal "click" reaction to label the tetrazine-

modified protein with a TCO-functionalized fluorescent dye.

Materials:

Tetrazine-modified protein from Protocol 1

TCO-functionalized fluorescent dye

Reaction buffer (e.g., PBS, pH 7.4)

Procedure:
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Dye Preparation:

Prepare a stock solution of the TCO-dye in a suitable solvent (e.g., DMSO).

Click Reaction:

Add a 1.5 to 5-fold molar excess of the TCO-dye to the solution of the tetrazine-modified

protein.

The reaction is typically very fast, often proceeding to completion within minutes to an

hour at room temperature.[1][2]

Incubate for 1 hour at room temperature, protected from light.

Purification:

Remove the excess, unreacted TCO-dye using a spin desalting column or other

appropriate purification method.

Characterization:

Determine the final concentration of the fluorescently labeled protein.

Calculate the final degree of labeling by measuring the absorbance of the protein at 280

nm and the dye at its maximum absorbance wavelength. The following formula can be

used: DOL = (Amax of dye × εprotein) / [(A280 - Amax × CF) × εdye] where CF is the

correction factor for the dye's absorbance at 280 nm.

Mandatory Visualization
Signaling Pathway: HER2 Receptor Signaling and
Imaging
Fluorescently labeled antibodies targeting the Human Epidermal Growth Factor Receptor 2

(HER2) are crucial tools for cancer research and diagnostics. The following diagram illustrates

a simplified HER2 signaling pathway and how a fluorescent probe created with Me-Tet-PEG4-
Maleimide can be used to visualize HER2-positive cells.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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